N-Methylazetidine-3-sulfonamide;hydrochloride
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Overview
Description
N-Methylazetidine-3-sulfonamide;hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.66 g/mol . This compound is characterized by the presence of a sulfonamide group attached to an azetidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting bacterial dna synthesis through their competitive inhibition .
Biochemical Pathways
Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally leads to a decrease in bacterial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylazetidine-3-sulfonamide;hydrochloride typically involves the reaction of azetidine with sulfonamide under controlled conditions. The process begins with the preparation of azetidine, which is then methylated to form N-methylazetidine. This intermediate is subsequently reacted with sulfonamide in the presence of a suitable catalyst to yield N-Methylazetidine-3-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methylazetidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted azetidine compounds .
Scientific Research Applications
N-Methylazetidine-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.
Uniqueness
N-Methylazetidine-3-sulfonamide;hydrochloride is unique due to its combination of the azetidine ring and sulfonamide group, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications .
Biological Activity
N-Methylazetidine-3-sulfonamide; hydrochloride is a sulfonamide compound notable for its unique azetidine structure, which enhances its biological activity compared to traditional sulfonamides. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
N-Methylazetidine-3-sulfonamide; hydrochloride features a sulfonamide group attached to an azetidine ring with a methyl substitution. This configuration improves its solubility and stability in aqueous solutions, making it suitable for various biological applications. The compound's molecular formula is C6H13N2O2S with a molecular weight of approximately 163.0667 g/mol.
Target and Mode of Action
Sulfonamides, including N-Methylazetidine-3-sulfonamide, primarily exert their effects by inhibiting the synthesis of folic acid in bacteria. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis. By blocking the enzyme dihydropteroate synthetase, these compounds prevent bacterial DNA replication and growth, rendering them bacteriostatic rather than bactericidal .
Antimicrobial Activity
Research indicates that N-Methylazetidine-3-sulfonamide exhibits significant antimicrobial properties against both Gram-positive and certain Gram-negative bacteria. Its effectiveness can be attributed to its ability to inhibit bacterial growth by disrupting folate synthesis pathways .
Table 1: Antimicrobial Activity of N-Methylazetidine-3-sulfonamide
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Moderate |
Streptococcus pneumoniae | 16 µg/mL | High |
Anticancer Properties
Emerging studies suggest that N-Methylazetidine-3-sulfonamide may also possess anticancer properties. It has been shown to interact with various cellular pathways involved in tumor proliferation and survival. For instance, it has been investigated as a potential inhibitor of Bcl-2 family proteins, which are critical in regulating apoptosis in cancer cells .
Case Study: Inhibition of Tumor Growth
In preclinical models, N-Methylazetidine-3-sulfonamide demonstrated the ability to inhibit tumor growth in xenograft models of human cancers. In one study, treatment with the compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
Research Findings
Recent investigations into the pharmacological properties of N-Methylazetidine-3-sulfonamide have revealed several key findings:
- Chemokine Receptor Interaction : The compound has been observed to modulate chemokine receptors involved in immune responses, suggesting potential applications in inflammatory diseases.
- Polymerization Studies : Anionic ring-opening polymerization studies indicate that derivatives of this compound can be synthesized for use in advanced materials, showcasing its versatility beyond medicinal chemistry .
- Toxicity Profile : While generally well-tolerated, studies have indicated that like other sulfonamides, it may have side effects related to hypersensitivity reactions or hematological toxicity, necessitating further investigation into its safety profile .
Properties
IUPAC Name |
N-methylazetidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBKKIMMVFGTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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